Tagatose, 6-(dihydrogen phosphate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

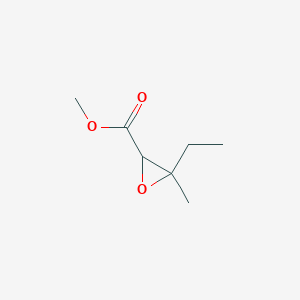

Tagatosa, 6-(dihidrógeno fosfato) es un derivado fosforilado de la tagatosa, un azúcar raro. Es un fosfato de cetohexosa con la fórmula molecular C6H13O9P

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Tagatosa, 6-(dihidrógeno fosfato) se puede sintetizar mediante métodos enzimáticos y químicos. Un enfoque común implica la isomerización de la fructosa-6-fosfato a tagatosa-6-fosfato utilizando enzimas como la fructosa-6-fosfato 4-epimerasa . Las condiciones de reacción suelen incluir una solución tamponada a pH 7.5 y una temperatura de 40 °C .

Métodos de producción industrial

La producción industrial de tagatosa, 6-(dihidrógeno fosfato) a menudo emplea un sistema en cascada multienzimático. Este método implica el uso de múltiples enzimas para convertir la sacarosa en tagatosa-6-fosfato a través de una serie de reacciones de fosforilación y desfosforilación . El proceso está optimizado para un alto rendimiento y eficiencia, lo que lo hace adecuado para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones

Tagatosa, 6-(dihidrógeno fosfato) sufre varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar los ácidos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en alcoholes de azúcar.

Sustitución: Los grupos fosfato se pueden sustituir por otros grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y varios nucleófilos para las reacciones de sustitución. Las reacciones se llevan a cabo típicamente en soluciones acuosas a pH y temperatura controlados .

Productos principales

Los productos principales formados a partir de estas reacciones incluyen derivados de tagatosa-6-fosfato, alcoholes de azúcar y varios compuestos sustituidos, dependiendo de los reactivos y las condiciones utilizadas .

Aplicaciones Científicas De Investigación

Tagatosa, 6-(dihidrógeno fosfato) tiene varias aplicaciones de investigación científica:

Química: Se utiliza como sustrato en estudios enzimáticos para comprender los mecanismos del metabolismo del azúcar.

Mecanismo De Acción

Tagatosa, 6-(dihidrógeno fosfato) ejerce sus efectos participando en las vías metabólicas. Está fosforilado por la tagatosa-6-fosfato quinasa para formar tagatosa-1,6-bisfosfato, que luego entra en varias vías bioquímicas . El compuesto afecta el metabolismo del azúcar al inhibir enzimas clave y alterar los flujos metabólicos .

Comparación Con Compuestos Similares

Compuestos similares

Fructosa-6-fosfato: Un fosfato de cetohexosa similar involucrado en la glucólisis.

Glucosa-6-fosfato: Otro fosfato de hexosa con funciones en la glucólisis y la gluconeogénesis.

Galactosa-6-fosfato: Involucrado en la vía de Leloir del metabolismo de la galactosa.

Unicidad

Su capacidad para inhibir ciertas enzimas y afectar las vías metabólicas lo distingue de otros fosfatos de hexosa .

Propiedades

IUPAC Name |

[3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13/h3-5,7-10H,1-2H2,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWGXPAPYGQALX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine](/img/structure/B12287760.png)

![(E)-but-2-enedioic acid;3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B12287786.png)

![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-bromo-6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12287809.png)

![N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide](/img/structure/B12287827.png)

![2-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethoxy]ethanol Fumarate](/img/structure/B12287831.png)